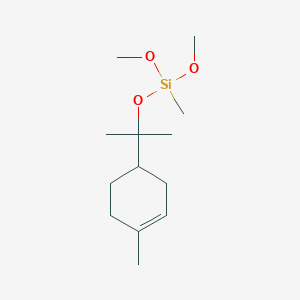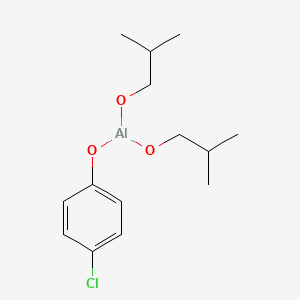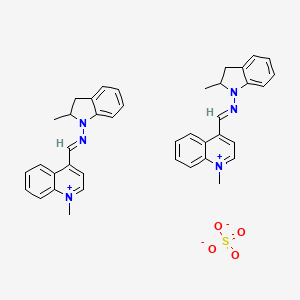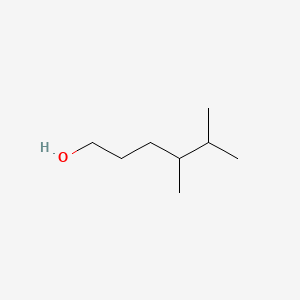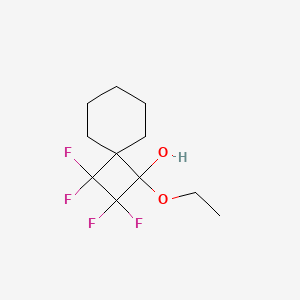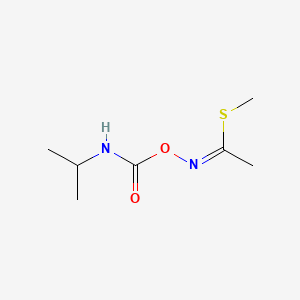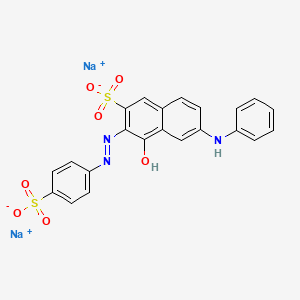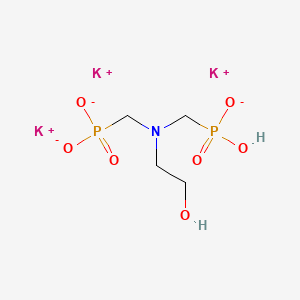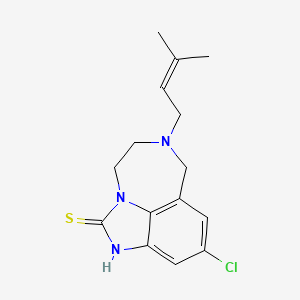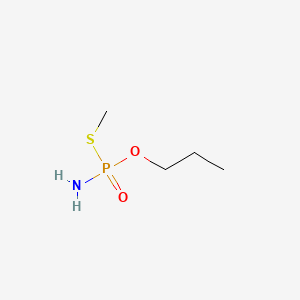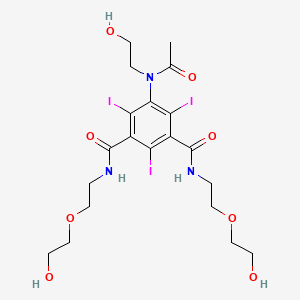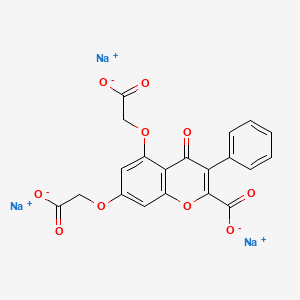
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate typically involves multiple stepsCommon reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol and acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Applications De Recherche Scientifique
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets within cells. These interactions can disrupt normal cellular processes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other benzopyran derivatives and heterocyclic compounds with antimicrobial and anticancer properties. Examples include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness: What sets Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
85828-84-8 |
|---|---|
Formule moléculaire |
C20H11Na3O10 |
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
trisodium;5,7-bis(carboxylatomethoxy)-4-oxo-3-phenylchromene-2-carboxylate |
InChI |
InChI=1S/C20H14O10.3Na/c21-14(22)8-28-11-6-12(29-9-15(23)24)17-13(7-11)30-19(20(26)27)16(18(17)25)10-4-2-1-3-5-10;;;/h1-7H,8-9H2,(H,21,22)(H,23,24)(H,26,27);;;/q;3*+1/p-3 |
Clé InChI |
NSKNHTAJJIDYDB-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C(=CC(=C3)OCC(=O)[O-])OCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


